

# An In-depth Technical Guide to 2,3,4-Trimethoxybenzyl Alcohol

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## Compound of Interest

Compound Name: *2,3,4-Trimethoxybenzyl alcohol*

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## Abstract

This technical guide provides a comprehensive overview of **2,3,4-trimethoxybenzyl alcohol**, a significant chemical intermediate in the synthesis of pharmaceuticals. The document details its chemical structure, physicochemical properties, and a robust experimental protocol for its synthesis. A key application as a precursor in the synthesis of the anti-anginal drug Trimetazidine is explored, complete with a detailed experimental workflow. While direct biological signaling pathways for **2,3,4-trimethoxybenzyl alcohol** are not extensively documented, its relevance is discussed in the context of Trimetazidine's mechanism of action on fatty acid  $\beta$ -oxidation. This guide also collates available spectral data for isomeric compounds to aid in the characterization of trimethoxybenzyl alcohol derivatives.

## Chemical Structure and Physicochemical Properties

**2,3,4-Trimethoxybenzyl alcohol** is a substituted aromatic alcohol. The core structure consists of a benzene ring substituted with a hydroxymethyl group (-CH<sub>2</sub>OH) and three methoxy groups (-OCH<sub>3</sub>) at positions 2, 3, and 4.

Table 1: Physicochemical Properties of **2,3,4-Trimethoxybenzyl Alcohol**

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>4</sub>	
Molecular Weight	198.22 g/mol	
CAS Number	71989-96-3	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Liquid	<a href="#">[1]</a>
Boiling Point	105 °C @ 25 mmHg	
Density	1.151 g/mL @ 25 °C	
Refractive Index	n <sub>20/D</sub> 1.532	<a href="#">[1]</a>
SMILES	COc1ccc(CO)c(OC)c1OC	<a href="#">[1]</a>
InChI	1S/C10H14O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3	<a href="#">[1]</a>

## Synthesis of 2,3,4-Trimethoxybenzyl Alcohol

**2,3,4-Trimethoxybenzyl alcohol** is primarily synthesized via the reduction of its corresponding aldehyde, 2,3,4-trimethoxybenzaldehyde. A common and effective method involves the use of sodium borohydride in a methanolic solution.

## Experimental Protocol: Reduction of 2,3,4-Trimethoxybenzaldehyde

This protocol outlines a standard laboratory procedure for the synthesis of **2,3,4-trimethoxybenzyl alcohol**.

Materials:

- 2,3,4-Trimethoxybenzaldehyde
- Methanol (MeOH)
- Sodium borohydride (NaBH<sub>4</sub>)

- Deionized water
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

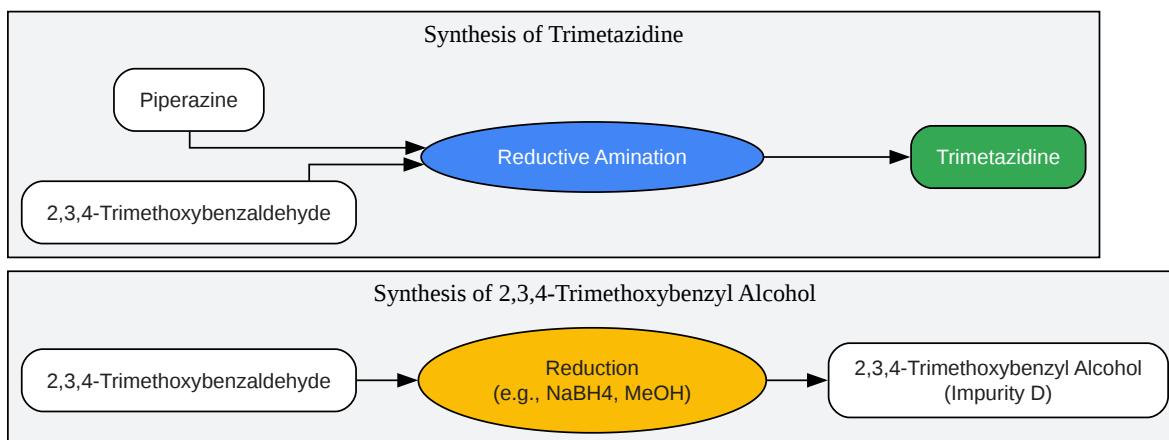
**Procedure:**

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde in methanol at room temperature with stirring.
- **Reduction:** Cool the solution to 0-5 °C using an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
- **Quenching:** Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.
- **Extraction:** Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the organic product. Perform the extraction three times with dichloromethane.
- **Washing:** Combine the organic layers and wash with deionized water, followed by a brine solution.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude **2,3,4-trimethoxybenzyl alcohol** as an oil.
- Purification (Optional): The crude product can be further purified by column chromatography on silica gel if required.

## Application in Synthesis: The Case of Trimetazidine

**2,3,4-Trimethoxybenzyl alcohol** is a known impurity (Impurity D) in the synthesis of Trimetazidine, an anti-anginal medication. The synthesis of Trimetazidine often starts from 2,3,4-trimethoxybenzaldehyde, the precursor to the alcohol. The following workflow illustrates the synthesis of Trimetazidine, highlighting the potential formation of **2,3,4-trimethoxybenzyl alcohol** as a related substance.



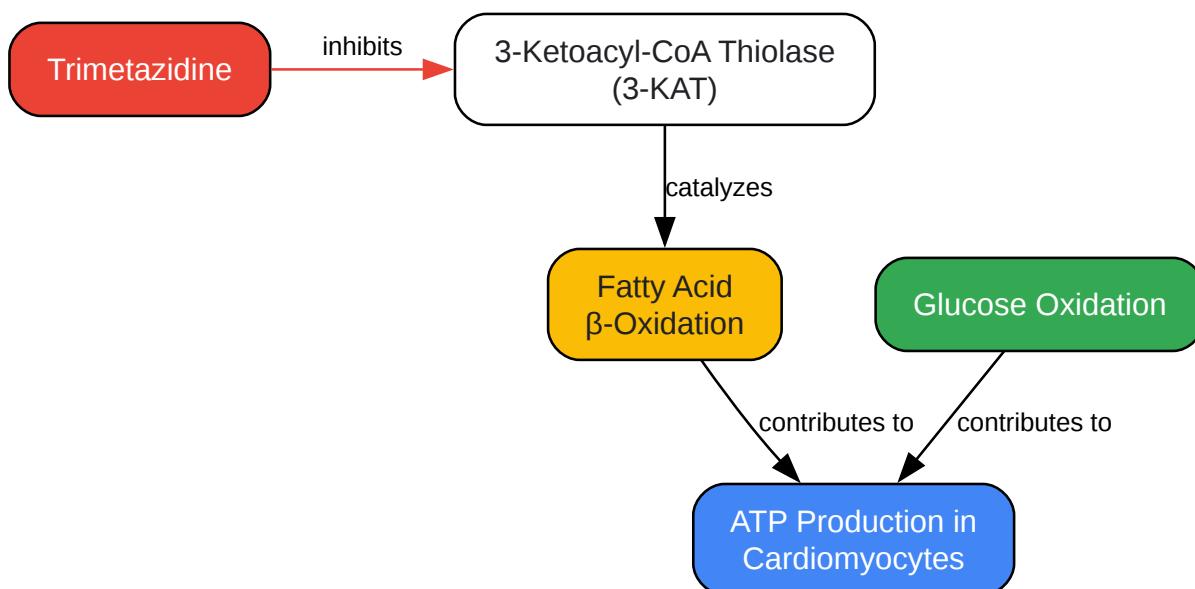
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Synthesis pathways for Trimetazidine and a key related substance.

## Putative Biological Relevance: Connection to Trimetazidine's Mechanism of Action

While there is limited direct research on the specific biological signaling pathways modulated by **2,3,4-trimethoxybenzyl alcohol**, its significance can be inferred from its relationship with Trimetazidine. Trimetazidine is a metabolic modulator that shifts cardiac energy metabolism from fatty acid  $\beta$ -oxidation to the more oxygen-efficient glucose oxidation pathway. It achieves this by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme.

The following diagram illustrates the simplified mechanism of action of Trimetazidine.



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Mechanism of action of Trimetazidine.

## Characterization Data

Specific, experimentally derived spectral data for **2,3,4-trimethoxybenzyl alcohol** is not readily available in the public domain. However, data for its isomers can be useful for comparative purposes in the characterization of trimethoxy-substituted benzyl alcohols.

Note: The following data is for isomeric compounds and should be used for reference only.

## NMR Spectroscopy Data for 3,4,5-Trimethoxybenzyl Alcohol

Table 2:  $^1\text{H}$  NMR Data for 3,4,5-Trimethoxybenzyl Alcohol in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
6.55	s	2H	Ar-H
4.55	s	2H	$-\text{CH}_2\text{OH}$
3.79	s	9H	$-\text{OCH}_3$

Source: Adapted from publicly available spectral data.

## IR Spectroscopy Data

The infrared spectrum of a benzyl alcohol derivative will typically exhibit characteristic absorptions for the hydroxyl, aromatic C-H, and C-O stretching vibrations.

Table 3: General IR Absorption Ranges for Benzyl Alcohol Derivatives

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibration	Functional Group
3550-3200	Strong, Broad	O-H Stretch	Alcohol (H-bonded)
3100-3000	Medium	C-H Stretch	Aromatic
2950-2850	Medium to Strong	C-H Stretch	Aliphatic ( $-\text{CH}_2$ , $-\text{CH}_3$ )
1600-1475	Weak to Medium	C=C Stretch	Aromatic Ring
1300-1000	Strong	C-O Stretch	Alcohol, Ether

## Mass Spectrometry Data for 3,4,5-Trimethoxybenzyl Alcohol

Table 4: Key m/z Peaks for 3,4,5-Trimethoxybenzyl Alcohol

m/z	Relative Intensity	Possible Fragment
198	High	[M] <sup>+</sup> (Molecular Ion)
183	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
169	High	[M - CH <sub>2</sub> OH] <sup>+</sup>
155	Medium	[M - CH <sub>3</sub> - CO] <sup>+</sup>

Source: Adapted from publicly available spectral data.

## Conclusion

**2,3,4-Trimethoxybenzyl alcohol** is a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry. Its synthesis from 2,3,4-trimethoxybenzaldehyde is a straightforward and high-yielding process. While direct biological activity data is sparse, its structural relationship to the precursor of the clinically important drug Trimetazidine underscores its relevance in drug development and manufacturing. The provision of detailed synthetic protocols and comparative spectral data for related isomers in this guide serves as a valuable resource for researchers and professionals in the field. Further investigation into the direct biological effects of **2,3,4-trimethoxybenzyl alcohol** may reveal novel therapeutic applications.

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## References

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